Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.202. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is a key compound in the synthesis of various heterocyclic compounds. Research has explored its use in creating a range of carboxylic acids with potential biological activities. For instance, Abignente et al. (1982) synthesized a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids through specific chemical reactions, evaluating their biological activities (Abignente et al., 1982). Additionally, Mohan et al. (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines, highlighting the versatility of this compound in various chemical environments (Mohan et al., 2013).
Biological and Pharmacological Activities
The compound has been extensively studied for its potential biological and pharmacological activities. For instance, research on derivatives of this compound has shown promising results in anti-inflammatory, analgesic, and antipyretic activities, as well as in evaluating their ulcerogenic actions (Abignente et al., 1984). In a related study, Chiacchio et al. (1998) synthesized derivatives of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, which were pharmacologically tested for similar activities (Di Chiacchio et al., 1998).
Cytotoxic and Anticancer Activities
Vilchis-Reyes et al. (2010) explored the cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives, offering insights into potential anticancer applications (Vilchis-Reyes et al., 2010).
Novel Synthesis Methods
Researchers have also developed new methods for synthesizing related compounds. Shaabani et al. (2006) reported an efficient one-pot synthesis method for 3-aminoimidazo[1,2-a]pyridines, demonstrating the compound's role in facilitating novel synthesis approaches (Shaabani et al., 2006).
Structural and Magnetic Properties
Yong et al. (2015) conducted a study focusing on the structural and magnetic properties of novel triarylmethyl carbocation radical salts derived from imidazo[1,2-a]pyridine, indicating the compound's relevance in materials science and physical chemistry (Yong et al., 2015).
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity . They are also used in the role of light-sensitive dyes, optical media for data storage, pesticides, and fungicides . Therefore, the future directions of “Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate” could involve further exploration of these properties and potential applications.
Mechanism of Action
Target of Action
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . .
Mode of Action
It is known that 2-methylimidazo[1,2-a]pyridine, a related compound, interacts with bromine and iodine, leading to the formation of 3-halo-2-methyl-1h-imidazo[1,2-a]pyridinium trihalides .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been characterized with regard to a broad spectrum of biological effects, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Related compounds have been shown to possess a broad range of biological activity, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at 2-8°c .
Properties
IUPAC Name |
methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-9(10(13)14-2)12-6-4-3-5-8(12)11-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDHMQIRNWVJTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.